![molecular formula C11H12O3 B3023076 Methyl 2-oxo-4-phenylbutanoate CAS No. 83402-87-3](/img/structure/B3023076.png)
Methyl 2-oxo-4-phenylbutanoate
Overview
Description
“Methyl 2-oxo-4-phenylbutanoate” is a chemical compound with the CAS Number: 83402-87-3 . It has a molecular weight of 192.21 . The IUPAC name for this compound is “methyl 2-oxo-4-phenylbutanoate” and it is also known as "2-Oxo-4-phenylbutyric acid methyl ester" . It is stored at ambient temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for “Methyl 2-oxo-4-phenylbutanoate” is1S/C11H12O3/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
“Methyl 2-oxo-4-phenylbutanoate” is a liquid at ambient temperature . Its molecular weight is 192.21 .Scientific Research Applications
- Methyl 2-oxo-4-phenylbutanoate serves as a precursor in the synthesis of chiral compounds. For instance, it can be converted to ethyl ®-2-hydroxy-4-phenylbutyrate, an essential intermediate for angiotensin-converting enzyme (ACE) inhibitors . These inhibitors play a crucial role in managing hypertension and related cardiovascular conditions.
- Researchers have explored the biocatalytic reduction of Methyl 2-oxo-4-phenylbutanoate to produce ethyl ®-2-hydroxy-4-phenylbutanoate (abbreviated as ®-EHPB). This compound is valuable for synthesizing various anti-hypertension drugs .
- The study of isolated OPBE reductases (which catalyze this reduction) is of special interest for biocatalytic applications .
Chiral Synthesis:
Biocatalysis and Enzymatic Reduction:
Safety and Hazards
The compound is labeled with the GHS02 pictogram, indicating that it is flammable . The hazard statements include H226, which signifies that the liquid and vapors are flammable . Precautionary statements include P271 (use only outdoors or in a well-ventilated area), P260 (do not breathe dust/fume/gas/mist/vapors/spray), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .
Mechanism of Action
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes are areas of ongoing research.
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound .
properties
IUPAC Name |
methyl 2-oxo-4-phenylbutanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZGURNRYOUAGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40473092 | |
Record name | Methyl 2-oxo-4-phenylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40473092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-oxo-4-phenylbutanoate | |
CAS RN |
83402-87-3 | |
Record name | Methyl 2-oxo-4-phenylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40473092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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